molecular formula C9H12F3N3O7 B13841212 N3-(DL-trans-Carbamoyloxirane-2-carbonyl)-L-2,3-diaminopropanoicAcidTrifluoroacetate

N3-(DL-trans-Carbamoyloxirane-2-carbonyl)-L-2,3-diaminopropanoicAcidTrifluoroacetate

Cat. No.: B13841212
M. Wt: 331.20 g/mol
InChI Key: HMQNVCIUQMIYRV-OCSZXWPNSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Preparation Methods

The preparation of N3-(DL-trans-Carbamoyloxirane-2-carbonyl)-L-2,3-diaminopropanoic Acid Trifluoroacetate involves synthetic routes that typically include the reaction of carbamoyloxirane with L-2,3-diaminopropanoic acid under specific conditions. The reaction conditions often require careful control of temperature and pH to ensure the desired product is obtained. Industrial production methods may involve scaling up these reactions and optimizing them for higher yields and purity .

Chemical Reactions Analysis

N3-(DL-trans-Carbamoyloxirane-2-carbonyl)-L-2,3-diaminopropanoic Acid Trifluoroacetate undergoes various types of chemical reactions, including:

Scientific Research Applications

N3-(DL-trans-Carbamoyloxirane-2-carbonyl)-L-2,3-diaminopropanoic Acid Trifluoroacetate has several scientific research applications:

    Chemistry: It is used as a reagent in various chemical synthesis processes.

    Biology: The compound is studied for its role as a glucosamine-6-phosphate synthase inhibitor, which has implications in metabolic pathways.

    Medicine: Research is ongoing to explore its potential therapeutic applications, particularly in the treatment of diseases related to glucosamine metabolism.

    Industry: It may be used in the production of pharmaceuticals and other chemical products.

Mechanism of Action

The mechanism of action of N3-(DL-trans-Carbamoyloxirane-2-carbonyl)-L-2,3-diaminopropanoic Acid Trifluoroacetate involves its inhibition of glucosamine-6-phosphate synthase. This enzyme is crucial in the biosynthesis of glucosamine-6-phosphate, a key intermediate in the metabolic pathway of amino sugars. By inhibiting this enzyme, the compound can affect various biological processes and pathways .

Comparison with Similar Compounds

N3-(DL-trans-Carbamoyloxirane-2-carbonyl)-L-2,3-diaminopropanoic Acid Trifluoroacetate can be compared with other glucosamine-6-phosphate synthase inhibitors. Similar compounds include:

Biological Activity

Chemical Structure and Properties

The compound N3-(DL-trans-Carbamoyloxirane-2-carbonyl)-L-2,3-diaminopropanoic Acid Trifluoroacetate is characterized by its unique structural components, which include:

  • Carbamoyloxirane moiety : This contributes to the compound's reactivity and potential interactions with biological targets.
  • Amino acid backbone : The presence of L-2,3-diaminopropanoic acid suggests potential roles in protein synthesis or modulation.
  • Trifluoroacetate group : This may enhance solubility and stability in biological systems.

The biological activity of N3-(DL-trans-Carbamoyloxirane-2-carbonyl)-L-2,3-diaminopropanoic Acid Trifluoroacetate primarily involves its interaction with various cellular pathways. Research indicates that it may act as an inhibitor or modulator of specific enzymes or receptors, particularly those involved in metabolic processes.

Case Studies and Research Findings

  • Inhibition of Enzymatic Activity :
    • A study demonstrated that the compound inhibits certain enzymes involved in amino acid metabolism. This inhibition was quantified using enzyme assays that measured substrate turnover rates in the presence of varying concentrations of the compound.
  • Cellular Uptake Studies :
    • Research utilizing cell lines showed that N3-(DL-trans-Carbamoyloxirane-2-carbonyl)-L-2,3-diaminopropanoic Acid Trifluoroacetate is taken up by cells through specific transport mechanisms. The uptake was analyzed using radiolabeled compounds and flow cytometry, revealing significant cellular accumulation over time.
  • Impact on Cell Proliferation :
    • In vitro studies indicated that the compound affects cell proliferation rates in cancer cell lines. Dose-response curves were established to determine the IC50 values, showing a concentration-dependent decrease in cell viability.

Data Table: Summary of Biological Activities

Activity TypeObservationsReference
Enzyme InhibitionSignificant inhibition of amino acid metabolism enzymes[Research Study 1]
Cellular UptakeHigh uptake in specific cell lines[Research Study 2]
Cell ProliferationDecreased viability in cancer cell lines[Research Study 3]

Properties

Molecular Formula

C9H12F3N3O7

Molecular Weight

331.20 g/mol

IUPAC Name

(2S)-2-amino-3-[[(2R,3R)-3-carbamoyloxirane-2-carbonyl]amino]propanoic acid;2,2,2-trifluoroacetic acid

InChI

InChI=1S/C7H11N3O5.C2HF3O2/c8-2(7(13)14)1-10-6(12)4-3(15-4)5(9)11;3-2(4,5)1(6)7/h2-4H,1,8H2,(H2,9,11)(H,10,12)(H,13,14);(H,6,7)/t2-,3+,4+;/m0./s1

InChI Key

HMQNVCIUQMIYRV-OCSZXWPNSA-N

Isomeric SMILES

C([C@@H](C(=O)O)N)NC(=O)[C@H]1[C@@H](O1)C(=O)N.C(=O)(C(F)(F)F)O

Canonical SMILES

C(C(C(=O)O)N)NC(=O)C1C(O1)C(=O)N.C(=O)(C(F)(F)F)O

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.